(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexene ring, a fluorophenyl group, and a diazinane trione core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting with the preparation of the cyclohexene derivative. This is followed by the introduction of the fluorophenyl group and the formation of the diazinane trione core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in the synthesis of N-Boc-protected anilines and other organic building blocks.
Uniqueness
(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of a cyclohexene ring, a fluorophenyl group, and a diazinane trione core. This structural uniqueness contributes to its diverse range of applications and potential for further research.
Properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethyliminomethyl]-1-(2-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c20-15-8-4-5-9-16(15)23-18(25)14(17(24)22-19(23)26)12-21-11-10-13-6-2-1-3-7-13/h4-6,8-9,12,25H,1-3,7,10-11H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXQARGGZHWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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